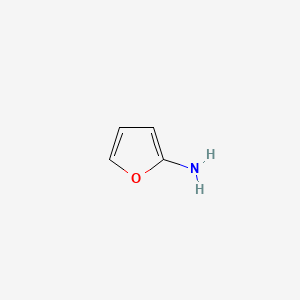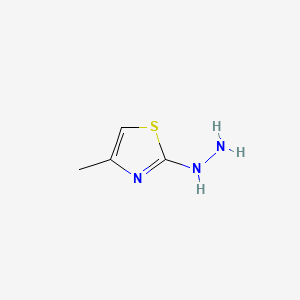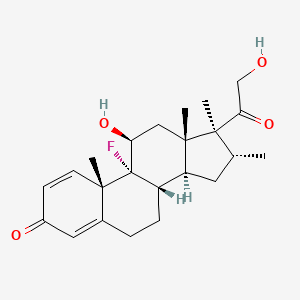
3-chloro-N-phenylbenzamide
Übersicht
Beschreibung
3-chloro-N-phenylbenzamide is an organic compound . It is an aryl amide compound . The molecular formula is C13H10ClNO .
Synthesis Analysis
The 3-chloro-N-phenylbenzamide was designed and synthesized as a small molecule aimed to act as an IKKβ inhibitor and possess anti-proliferative activity . The compound was simulated and docked with the IKKβ enzyme by a computer-aided process to evaluate its potential therapeutic properties .Molecular Structure Analysis
The structure of 3-chloro-N-phenylbenzamide was characterized by spectroscopic methods. The results from the infrared spectrum showed a singlet peak of secondary amine at wavenumber 3,352 cm^-1 and a carbonyl amide peak at wavenumber 1,659 cm^-1. The 1H Nuclear Magnetic Resonance spectrum showed two distinct regions of 10 protons; the –NH peak at 10.37 ppm and another nine aromatic protons in the range of 7.10 – 8.03 ppm .Physical And Chemical Properties Analysis
The molecular weight of 3-chloro-N-phenylbenzamide is 231.68 .Wissenschaftliche Forschungsanwendungen
Structure and Configuration Analysis
- Structural Studies : Research on 5-chloro-2-methoxy-N-phenylbenzamide derivatives, closely related to 3-chloro-N-phenylbenzamide, focuses on understanding their absolute configuration and structural changes upon modification. This includes examining the effects of adding different groups adjacent to the amide group and replacing the methoxy group with a hydroxy group. Such studies are crucial for potential medicinal applications due to the compounds' reactivity and ability to interact with surrounding molecules (Galal et al., 2018).
Antifungal Activity
- Antifungal Properties : The synthesis of 2-chloro-N-phenylbenzamide and its antifungal activity against specific pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum has been explored. This compound has shown promise in the development of new plant pathogenic fungicides (Xiang Wen-liang, 2011).
Antiviral and Anti-HBV Activities
- Antiviral Research : Some derivatives of N-phenylbenzamide, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, have been investigated for their potential as antiviral agents, particularly against the Hepatitis B virus (HBV). These studies are critical in searching for novel anti-HBV agents with unique mechanisms compared to current treatments (Cui et al., 2020).
Quantum Chemical Calculations and QSAR Studies
- Quantum Chemistry and QSAR Modeling : Research includes quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) modeling of N-phenylbenzamide and N-phenylacetophenone compounds. This approach is essential in understanding the structure-activity relationships and developing antiviral drugs (Bourass et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-chloro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIUKUHOHYCIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352290 | |
| Record name | 3-chloro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-phenylbenzamide | |
CAS RN |
6832-92-4 | |
| Record name | 3-chloro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)








